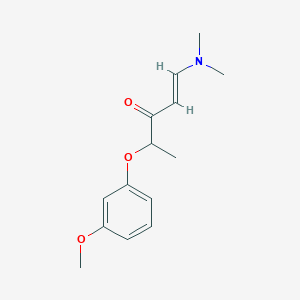

1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one (DMAPO) is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects on the body and can be used in laboratory experiments to study a variety of topics.

Aplicaciones Científicas De Investigación

Functional Polysiloxanes

Overview: 1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one (DMMP) has been utilized in the synthesis of functional polysiloxanes. These polymers exhibit unique properties and find applications in various fields.

Synthesis: DMMP serves as a precursor for functional dialkoxysilanes, which are then used to synthesize functional polysiloxanes. The two-step method involves a photoinitiated thiol–ene click reaction, resulting in near-quantitative yields.

Fluorescence Properties: Functional polysiloxanes derived from DMMP display noticeable fluorescence properties. These properties are attributed to unconventional chromophores within the polymer structure.

Hydrophilic Modification: Functional polysiloxanes have been employed for hydrophilic modification of materials. For instance, copolymers with mercaptopropyl and polyether side chains (PETHs) are successfully used to modify a poly(styrene-b-butadiene-b-styrene) triblock copolymer. Additionally, a blue-light-emitting silicone elastomer based on PETHs exhibits excellent hydrophilicity, making it potentially useful in biomedical applications .

Catalytic Protodeboronation

Overview: DMMP has also found relevance in catalytic reactions, specifically in the protodeboronation of alkyl boronic esters.

Radical Approach: Researchers have developed a protocol for catalytic protodeboronation using a radical approach. This method allows for the transformation of primary, secondary, and tertiary alkyl boronic esters. When combined with a Matteson–CH2–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown transformation .

Propiedades

IUPAC Name |

(E)-1-(dimethylamino)-4-(3-methoxyphenoxy)pent-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11(14(16)8-9-15(2)3)18-13-7-5-6-12(10-13)17-4/h5-11H,1-4H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULANNSDWJJJLF-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)OC1=CC=CC(=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C/N(C)C)OC1=CC=CC(=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate](/img/structure/B2832327.png)

![3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2832331.png)

![2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2832333.png)

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide](/img/structure/B2832344.png)

![2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(3-pyridylmethyl)acetamide](/img/structure/B2832346.png)